N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide is a complex organic compound that belongs to the class of benzhydryl compounds These compounds are characterized by the presence of two benzene rings connected by a single methane group The structure of this compound includes a biindole moiety, which is a fused ring system consisting of two indole units
Vorbereitungsmethoden
The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a benzhydryl piperazine derivative with a suitable electrophile. The reaction conditions typically involve the use of a strong base and an appropriate solvent. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product .
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .
Wissenschaftliche Forschungsanwendungen
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to modulate specific biochemical pathways .
Wirkmechanismus
The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide can be compared with other similar compounds such as benzimidazoles and other benzhydryl derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, benzimidazoles are known for their broad spectrum of biological activities, including anticancer and antiviral properties . The unique structure of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide may confer distinct properties that make it suitable for specific applications.
Eigenschaften
Molekularformel |
C44H35N3O |
---|---|
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C44H35N3O/c48-40(28-30-16-4-1-5-17-30)46-36-25-13-10-22-33(36)29-39-42(34-23-11-14-26-37(34)45-39)43-35-24-12-15-27-38(35)47-44(43)41(31-18-6-2-7-19-31)32-20-8-3-9-21-32/h1-27,41,45,47H,28-29H2,(H,46,48) |
InChI-Schlüssel |
HQLMOHFYTTXPSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=C(C4=CC=CC=C4N3)C5=C(NC6=CC=CC=C65)C(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.